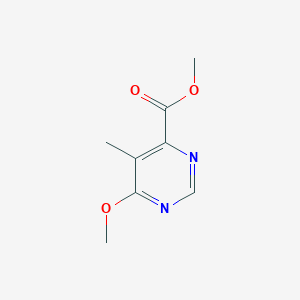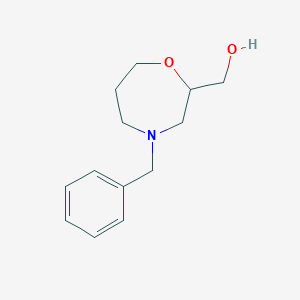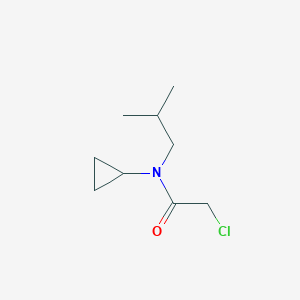
4-Methoxy-3-(trifluoromethyl)cinnamic acid
Overview
Description
4-Methoxy-3-(trifluoromethyl)cinnamic acid is a derivative of cinnamic acid. It is an off-white crystalline powder . Cinnamic acid derivatives are widely used in cosmetics and possess various functions . This group of compounds includes both naturally occurring and synthetic substances .
Molecular Structure Analysis
The molecular structure of 4-Methoxy-3-(trifluoromethyl)cinnamic acid is represented by the formula C11H9F3O3 . The InChI code for this compound is 1S/C11H9F3O3/c1-17-9-4-2-7 (3-5-10 (15)16)6-8 (9)11 (12,13)14/h2-6H,1H3, (H,15,16)/b5-3+ .Physical And Chemical Properties Analysis
4-Methoxy-3-(trifluoromethyl)cinnamic acid is an off-white crystalline powder . Its molecular weight is 246.19 . The compound has a boiling point of 187-189 .Scientific Research Applications
Enzyme Regulation and Biosynthesis
4-Methoxy-3-(trifluoromethyl)cinnamic acid derivatives have been synthesized to study their effects on the enzyme phenylalanine ammonia-lyase (PAL), which plays a critical role in the regulation of phenylpropanoid biosynthesis. These derivatives have shown inhibitory activity and specific photolabeling of PAL, indicating their potential application in elucidating the enzyme's properties and the regulation of phenylpropanoid biosynthesis (Hashimoto, Hatanaka, & Nabeta, 2000).
Material Science and Chemical Synthesis
In material science, dibutyl-, tributyl-, and triphenyltin esters of p-methoxy trans-cinnamic acid have been synthesized and characterized, providing insights into their structural properties through IR, NMR, and Mossbauer spectral data. These findings contribute to the understanding of organometallic compounds' structures and potential applications in material science (Sharma et al., 1988).
Safety and Hazards
Future Directions
Cinnamic acid derivatives, including 4-Methoxy-3-(trifluoromethyl)cinnamic acid, have shown potential in various applications. Some of them may become new cosmetic ingredients in the future . Moreover, some currently investigated natural and synthetic derivatives of cinnamic acid have shown skin lightening and anti-ageing properties .
Mechanism of Action
Target of Action
Cinnamic acid, a related compound, is known to interact with the enzyme phenylalanine ammonia-lyase (pal)
Biochemical Pathways
Cinnamic acid, a related compound, is a central intermediate in the biosynthesis of a myriad of natural products including lignols, flavonoids, isoflavonoids, coumarins, aurones, stilbenes, catechin, and phenylpropanoids
properties
IUPAC Name |
(E)-3-[4-methoxy-3-(trifluoromethyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c1-17-9-4-2-7(3-5-10(15)16)6-8(9)11(12,13)14/h2-6H,1H3,(H,15,16)/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOINNBJLNHLSHD-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-(trifluoromethyl)cinnamic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



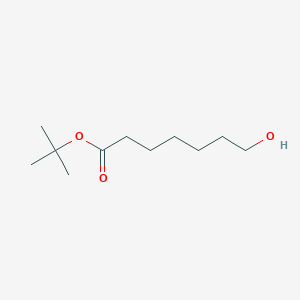

![2-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B1465215.png)

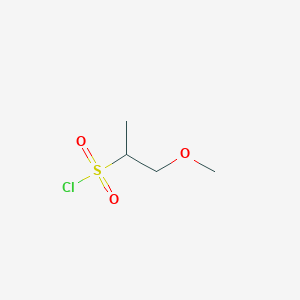
![N-methyl-2-{4-[(methylamino)methyl]piperidin-1-yl}acetamide](/img/structure/B1465220.png)
![[4-(4-Methylphenyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B1465221.png)
![2-{[4-Chloro-2-(trifluoromethyl)phenoxy]methyl}tetrahydrofuran](/img/structure/B1465223.png)
